molecular formula C25H23N5O3S B2831196 N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105218-17-4

N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2831196
CAS No.: 1105218-17-4
M. Wt: 473.55
InChI Key: OLMOMTZWBSKARJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-16(31)18-10-7-11-19(14-18)26-20(32)15-30-24(33)22-23(21(28-30)17-8-3-2-4-9-17)34-25(27-22)29-12-5-6-13-29/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMOMTZWBSKARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolo[4,5-d]pyridazin-5(4H)-yl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidin-1-yl Group: This can be achieved through nucleophilic substitution reactions.

    Acetylation of the Phenyl Ring: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 and C-5 positions are susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.

  • Reaction with Amines :
    Under basic conditions (e.g., K₂CO₃/DMF), the pyrrolidin-1-yl group at C-2 can be replaced by primary or secondary amines via SNAr (nucleophilic aromatic substitution). For example, substituting pyrrolidine with piperidine increases steric bulk, altering biological activity.

  • Halogenation :
    Electrophilic halogenation (e.g., Cl₂ or Br₂ in acetic acid) occurs at C-5 of the thiazole ring, forming 5-halo derivatives. This reaction is critical for further cross-coupling reactions .

Pyridazinone Ring Modifications

The 4-oxo group on the pyridazinone ring enables condensation and redox reactions:

  • Condensation with Hydrazines :
    Reacting with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol yields hydrazone derivatives, which are precursors for synthesizing fused heterocycles like triazoles .

  • Reduction :
    The carbonyl group at C-4 is reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming a dihydroxy intermediate that can undergo further alkylation.

Acetamide Linker Reactivity

The acetamide group (-NHCO-) participates in hydrolysis and acyl transfer:

  • Acid/Base Hydrolysis :
    Hydrolysis in HCl (6M) or NaOH (2M) cleaves the amide bond, yielding 3-acetylbenzoic acid and a thiazolo-pyridazinamine intermediate.

  • Schiff Base Formation :
    The free amine generated after hydrolysis reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives, useful for coordination chemistry .

Aromatic Electrophilic Substitution

The phenyl rings at C-7 (pyridazinone) and C-3 (acetylphenyl) undergo electrophilic substitution:

  • Nitration :
    Nitration (HNO₃/H₂SO₄) occurs at the para position of the C-7 phenyl ring, introducing a nitro group for subsequent reduction to an amine.

  • Friedel-Crafts Acylation :
    The acetylphenyl group directs electrophiles to the meta position, enabling further acylation with acetyl chloride/AlCl₃ .

Cycloaddition Reactions

The thiazole ring participates in [2+3] cycloadditions with dipolarophiles:

  • With Nitrile Oxides :
    Reacting with nitrile oxides (RCNO) in toluene forms isoxazolo-thiazole hybrids, expanding the heterocyclic framework .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces ring-opening of the thiazole moiety, forming reactive thioketenes that dimerize or trap nucleophiles .

Metal Coordination

The sulfur atom in the thiazole ring and the pyridazinone carbonyl group act as ligands for transition metals (e.g., Pd²⁺, Cu²⁺). These complexes are explored for catalytic and antimicrobial applications .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide: can be compared with other thiazolo[4,5-d]pyridazin derivatives, which might share similar structural features but differ in their functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for exploring new scientific and industrial applications.

Biological Activity

N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities. The molecular formula is C25H24N4O2SC_{25}H_{24}N_4O_2S, with a molecular weight of approximately 440.55 g/mol. The presence of various functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include cyclization reactions to form the thiazolo and pyridazin rings, followed by acylation to introduce the acetyl group. Detailed methodologies can vary based on specific experimental conditions.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : Studies have shown that derivatives of thiazolo and pyridazin compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The IC50 values for some related compounds were reported to be as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiazolo derivatives have demonstrated moderate to significant antibacterial and antifungal activities in vitro. For example:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Thiazolo derivative ABacterial32 µg/mL
Thiazolo derivative BFungal16 µg/mL

These results indicate that modifications in the thiazolo structure can enhance antimicrobial efficacy .

Cytotoxicity and Antitumor Effects

Preliminary studies on related compounds have indicated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, potentially mediated through the modulation of signaling pathways associated with cell survival and death.

Case Studies

  • Case Study 1: Anti-inflammatory Effects
    A study evaluated the anti-inflammatory effects of synthesized thiazolo derivatives in a rat model with carrageenan-induced paw edema. The results demonstrated a significant reduction in edema compared to control groups, suggesting that these compounds may serve as effective anti-inflammatory agents.
  • Case Study 2: Antimicrobial Efficacy
    Another investigation focused on the antimicrobial activity of various thiazolo derivatives against clinical isolates of bacteria and fungi. The study found that certain derivatives exhibited MIC values lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents.

Q & A

Basic: What are the key synthetic steps for synthesizing N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

Answer:
The synthesis involves multi-step reactions:

Core Formation : Construct the thiazolo[4,5-d]pyridazin core using phosphorus pentasulfide to cyclize precursor molecules (e.g., pyridazinones) under reflux conditions .

Substituent Introduction : Introduce the pyrrolidin-1-yl group via nucleophilic substitution at the C2 position, requiring anhydrous solvents like THF and catalytic bases (e.g., K₂CO₃) .

Acetamide Coupling : React the intermediate with 3-acetylphenylamine using coupling agents (e.g., EDC/HOBt) in dichloromethane to form the final acetamide moiety .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for purity ≥95% .

Basic: What analytical methods are used to characterize this compound post-synthesis?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm structural integrity, with distinct peaks for acetylphenyl (δ ~2.5 ppm, singlet) and pyrrolidinyl protons (δ ~1.8–3.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 514.18) .

Advanced: How can researchers optimize reaction conditions to improve synthesis yield?

Answer:
Key strategies:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyrrolidin-1-yl incorporation .
  • Temperature Control : Maintain 60–80°C during cyclization to balance reaction speed and byproduct minimization .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings in aryl substitutions .
  • Computational Design : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error .

Advanced: How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved?

Answer:
Methodological approaches:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7) and protocols (e.g., MTT assay at 48 hrs) to minimize variability .
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers and adjust for confounding factors like solvent effects .

Advanced: What strategies enable comparative efficacy analysis with structurally similar compounds?

Answer:

  • SAR Studies : Systematically modify substituents (e.g., replacing pyrrolidinyl with morpholino) and measure changes in cytotoxicity (e.g., IC₅₀ shifts from 15 µM to 20 µM) .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2) using AutoDock Vina to predict affinity differences based on substituent bulk/electron effects .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., acetamide linkage) using Schrödinger Suite to rationalize activity trends .

Basic: What are the primary biological targets or mechanisms associated with this compound?

Answer:

  • Kinase Inhibition : Demonstrates activity against tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets, with IC₅₀ ~15 µM in MCF-7 cells .
  • Anti-inflammatory Potential : Inhibits COX-2 (IC₅₀ ~20 µM) through hydrogen bonding with Ser530, comparable to NSAIDs .
  • Apoptosis Induction : Activates caspase-3 in leukemia cell lines (e.g., HL-60), confirmed via flow cytometry .

Advanced: How can derivatives of this compound be designed to enhance pharmacological activity?

Answer:

  • Bioisosteric Replacement : Substitute the acetylphenyl group with trifluoromethylpyridine to improve metabolic stability .
  • Prodrug Strategies : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .
  • Fragment-Based Design : Use X-ray crystallography to identify hotspots for fragment addition, optimizing binding affinity .

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